![molecular formula C13H18N2OS B399663 3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA](/img/structure/B399663.png)
3-ACETYL-1-[2-(SEC-BUTYL)PHENYL]THIOUREA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N’-(2-sec-butylphenyl)thiourea is an organosulfur compound with the molecular formula C13H18N2OS. It belongs to the class of thiourea derivatives, which are known for their diverse biological and chemical applications. This compound is characterized by the presence of an acetyl group, a sec-butylphenyl group, and a thiourea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-N’-(2-sec-butylphenyl)thiourea can be synthesized through a condensation reaction between an amine and carbon disulfide in an aqueous medium. This method allows for the efficient synthesis of symmetrical and unsymmetrical substituted thiourea derivatives . Another approach involves the reaction of isocyanides with aliphatic amines in the presence of elemental sulfur at ambient temperature . Additionally, the “on-water” reaction of (thio)isocyanates with amines offers a sustainable and chemoselective synthesis of unsymmetrical (thio)ureas .
Industrial Production Methods
In industrial settings, the synthesis of N-acetyl-N’-(2-sec-butylphenyl)thiourea may involve the use of stable and readily available N,N’-di-Boc-substituted thiourea as a mild thioacylating agent when activated with trifluoroacetic acid anhydride . This method allows for the preparation of thiocarbonyl compounds with good chemical selectivity and functional group tolerance.
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N’-(2-sec-butylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
N-acetyl-N’-(2-sec-butylphenyl)thiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a ligand in coordination chemistry.
Medicine: Potential therapeutic agent for various diseases due to its biological activities.
Industry: Utilized in the production of dyes, elastomers, plastics, and textiles.
Mechanism of Action
The mechanism of action of N-acetyl-N’-(2-sec-butylphenyl)thiourea involves its interaction with molecular targets and pathways in biological systems. The compound can inhibit enzymes, modulate signaling pathways, and interact with cellular receptors. Its antibacterial and anticancer activities are attributed to its ability to disrupt cellular processes and induce apoptosis in target cells .
Comparison with Similar Compounds
Similar Compounds
Thiourea: The parent compound with a simpler structure.
N-phenylthiourea: Similar structure but lacks the acetyl and sec-butylphenyl groups.
N,N’-diethylthiourea: Contains ethyl groups instead of acetyl and sec-butylphenyl groups.
Uniqueness
N-acetyl-N’-(2-sec-butylphenyl)thiourea is unique due to the presence of both acetyl and sec-butylphenyl groups, which enhance its biological activity and chemical reactivity compared to simpler thiourea derivatives. This structural complexity allows for a broader range of applications and interactions with biological targets.
Properties
Molecular Formula |
C13H18N2OS |
|---|---|
Molecular Weight |
250.36g/mol |
IUPAC Name |
N-[(2-butan-2-ylphenyl)carbamothioyl]acetamide |
InChI |
InChI=1S/C13H18N2OS/c1-4-9(2)11-7-5-6-8-12(11)15-13(17)14-10(3)16/h5-9H,4H2,1-3H3,(H2,14,15,16,17) |
InChI Key |
WWXSSFFZSQPJFL-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=S)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


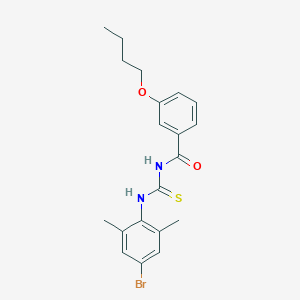
![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-N'-(2-methylbenzoyl)thiourea](/img/structure/B399581.png)
![3-bromo-N-[(3-chloro-2-methylphenyl)carbamothioyl]-4-ethoxybenzamide](/img/structure/B399583.png)
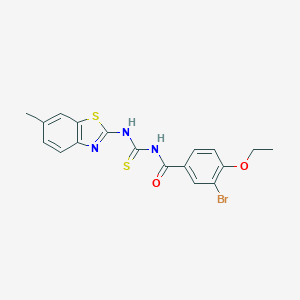
![N-[3-({[(4-propoxybenzoyl)amino]carbothioyl}amino)phenyl]propanamide](/img/structure/B399588.png)
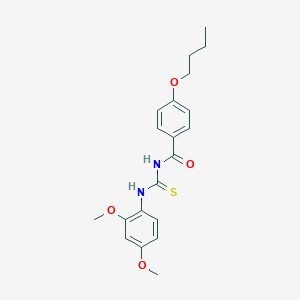

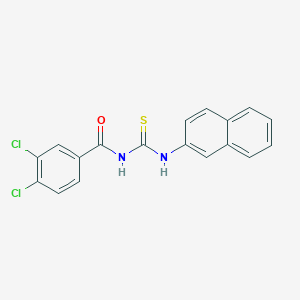
![Methyl 4-[(5-chloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B399596.png)
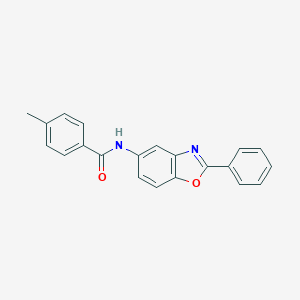
![N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide](/img/structure/B399598.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B399601.png)
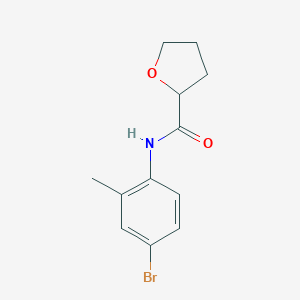
![N-[(5-tert-butyl-2-hydroxyphenyl)carbamothioyl]-2-(4-chlorophenyl)acetamide](/img/structure/B399603.png)
